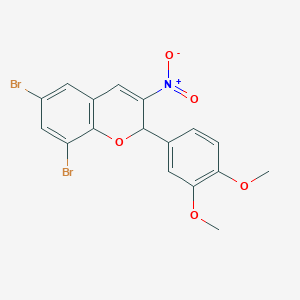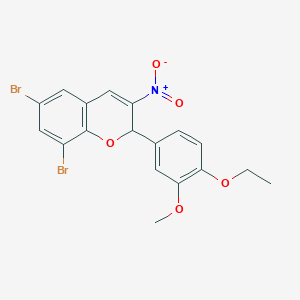![molecular formula C24H27N5O4 B4295591 2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate](/img/structure/B4295591.png)
2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate
Descripción general
Descripción
2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperidine derivative that has been synthesized using specific methods and has unique properties that make it suitable for various applications. In
Mecanismo De Acción
The mechanism of action of 2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate involves the activation of specific receptors in the brain. This compound has been shown to bind to the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes. The activation of this receptor has been linked to various effects, including neuroprotection, analgesia, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate have been extensively studied. This compound has been shown to have various effects on the central nervous system, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of protein folding. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate in lab experiments is its specificity for the sigma-1 receptor. This compound has been shown to have a high affinity for this receptor and does not bind to other receptors in the brain. However, one of the limitations of using this compound is its cost. The synthesis method is complex and requires specialized equipment, which makes it expensive to produce.
Direcciones Futuras
The potential applications of 2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate in scientific research are vast, and there are many future directions that researchers can explore. One of the most promising areas of research is in the development of new drugs that target the sigma-1 receptor. This receptor has been linked to various diseases, including Alzheimer's disease and cancer, and the development of new drugs that target this receptor could have significant therapeutic potential. Another area of research is in the study of the mechanism of action of this compound. Researchers can explore how this compound interacts with the sigma-1 receptor and how this interaction leads to its various effects on the central nervous system. Finally, researchers can explore the potential applications of this compound in other scientific fields, such as drug discovery and chemical biology.
Conclusion:
In conclusion, 2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate is a compound that has significant potential in scientific research. Its unique properties make it suitable for various applications, including the study of the function of specific receptors in the brain and the development of new drugs. While there are limitations to its use, the potential applications of this compound make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl benzoate has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of neuroscience. This compound has been shown to have a unique mechanism of action that makes it suitable for studying the function of specific receptors in the brain. It has also been used in the development of new drugs that target these receptors.
Propiedades
IUPAC Name |
(4-benzoyloxy-2,2,6,6-tetramethylpiperidin-1-yl) 4-(tetrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-23(2)14-20(32-21(30)17-8-6-5-7-9-17)15-24(3,4)29(23)33-22(31)18-10-12-19(13-11-18)28-16-25-26-27-28/h5-13,16,20H,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJFDTLAKJDJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1OC(=O)C2=CC=C(C=C2)N3C=NN=N3)(C)C)OC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-{5-[(1,5-dioxo-6,7,8,9-tetrahydro-5H-[1]benzothieno[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-2(1H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4295524.png)
![1-[3,4,6-trichloro-5-(trifluoromethyl)pyridin-2-yl]azepane](/img/structure/B4295526.png)
![methyl {[6-nitro-3-(1,3-oxathiolan-2-yl)-1-phenyl-1H-indazol-4-yl]thio}acetate](/img/structure/B4295542.png)
![[4-(3-acetyl-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B4295553.png)

![2-deoxy-N-[3-nitro-5-(phenylthio)phenyl]pentopyranosylamine](/img/structure/B4295560.png)
![2-fluorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B4295563.png)
![2,4-dichlorophenyl [({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]sulfamate](/img/structure/B4295564.png)


![4-[4-(1-adamantyl)piperazin-1-yl]-6-morpholin-4-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295597.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295599.png)
![2-[(4-[4-(1-adamantyl)piperazin-1-yl]-6-{[4-(trifluoromethoxy)phenyl]amino}-1,3,5-triazin-2-yl)amino]ethanol](/img/structure/B4295601.png)
![N-[2-(1-adamantyloxy)ethyl]-N'-butyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B4295609.png)